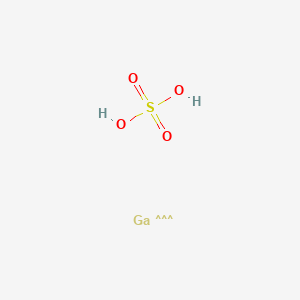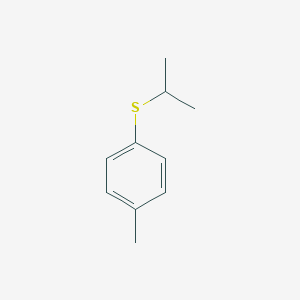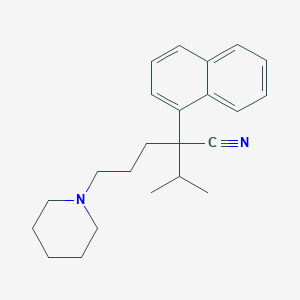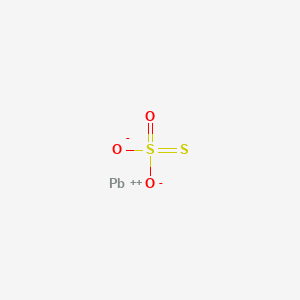
Octyl disulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl disulfone, also known as 1,2-dioctyl-1,1,2,2-tetraoxo-1lambda6,2lambda6-disulfane, is an organic compound with the molecular formula C16H34O4S2. It is a member of the sulfone family, characterized by the presence of two sulfonyl functional groups attached to octyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Octyl disulfone can be synthesized through the oxidation of corresponding thiols or sulfides. One common method involves the reaction of octyl thiol with an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the disulfone.
Industrial Production Methods
In industrial settings, disulfone, dioctyl is produced using large-scale oxidation processes. The starting materials, such as octyl thiol or octyl sulfide, are subjected to oxidation in the presence of catalysts and oxidizing agents. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Octyl disulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert disulfone, dioctyl into higher oxidation state compounds.
Reduction: Reduction reactions can break the sulfone bonds, leading to the formation of thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state sulfones or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Sulfonyl-substituted derivatives.
科学的研究の応用
Octyl disulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of disulfone, dioctyl involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The pathways involved include the formation of sulfonyl adducts and the disruption of normal biochemical processes.
類似化合物との比較
Similar Compounds
Dimethyl sulfone: A simpler sulfone with two methyl groups instead of octyl chains.
Diphenyl sulfone: Contains two phenyl groups attached to the sulfonyl groups.
Dibutyl sulfone: Similar structure with butyl chains instead of octyl chains.
Uniqueness
Octyl disulfone is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactants and polymer production.
特性
CAS番号 |
13603-70-8 |
|---|---|
分子式 |
C16H34O4S2 |
分子量 |
354.6 g/mol |
IUPAC名 |
1-octylsulfonylsulfonyloctane |
InChI |
InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChIキー |
KKEJKYBURSQHHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
正規SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Key on ui other cas no. |
13603-70-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)











